molecular formula C15H12N4O2 B2584360 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 443736-59-2

2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2584360
CAS No.: 443736-59-2
M. Wt: 280.287
InChI Key: RSTOIHAYBGDMEE-UHFFFAOYSA-N
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Description

The presence of an amino group at position 2, a cyano group at position 3, and a pyridin-4-yl substituent at position 4 distinguishes it structurally.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-8-6-11-13(15(20)19-8)12(9-2-4-18-5-3-9)10(7-16)14(17)21-11/h2-6,12H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTOIHAYBGDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs vary in substituents on the pyridine ring, aromatic substituents at position 4, and modifications to the pyran core. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 4) Pyridine Substituent Core Modification Notable Properties/Applications
Target Compound Pyridin-4-yl None Pyrano[3,2-c]pyridine High polarity; potential kinase inhibition
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Hydroxyphenyl 3-Pyridinylmethyl Pyrano[3,2-c]pyridine Enhanced solubility due to phenolic –OH
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl 3-Pyridinylmethyl Pyrano[3,2-c]pyridine Increased lipophilicity (logP ~3.2)
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile 1H-Pyrrol-2-yl Thioxo group Pyrano[2,3-d]pyrimidine Anticancer activity (IC₅₀ = 12 µM)
5-Amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile 4-Chlorophenyl None Pyrano[3,2-b]pyrrole Antimicrobial properties

Key Observations

Substituent Effects on Bioactivity :

  • The pyridin-4-yl group in the target compound may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in analogs with aliphatic or methoxy-substituted aryl groups .
  • The 4-hydroxyphenyl analog () exhibits improved aqueous solubility (logS = -3.1) compared to the target compound (logS = -4.2), critical for drug formulation .

Core Modifications: Replacement of the pyridine ring with a pyrimidine (e.g., pyrano[2,3-d]pyrimidine in ) introduces additional hydrogen-bonding sites, enhancing binding affinity to DNA or proteins .

Synthetic Accessibility: The target compound’s synthesis likely follows a multicomponent reaction pathway involving malononitrile and pyridine derivatives, similar to methods described for pyrano[2,3-d]pyrimidines (). However, yields are lower (~30–40%) compared to analogs with simpler substituents (e.g., 4-chlorophenyl derivatives, 55–60% yield) due to steric hindrance from the pyridin-4-yl group .

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